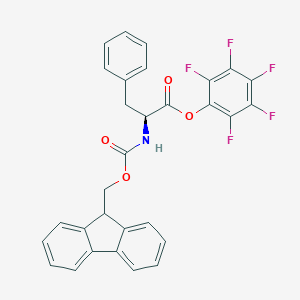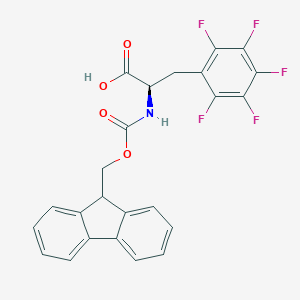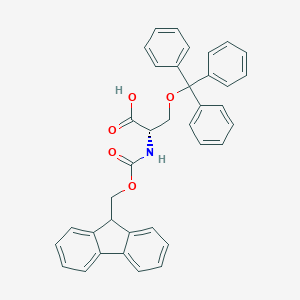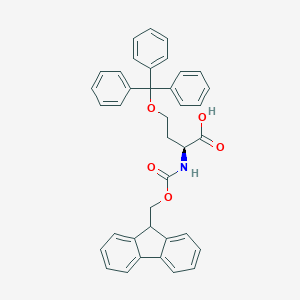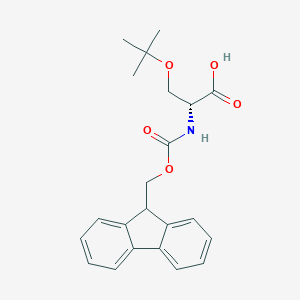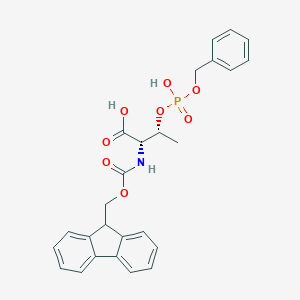
Fmoc-O-(benzylphospho)-L-threonine
Overview
Description
Fmoc-O-(benzylphospho)-L-threonine is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzylphospho group. This compound is primarily used in the synthesis of phosphopeptides, which are peptides that contain phosphorylated amino acids. Phosphopeptides play a crucial role in various biological processes, including signal transduction and protein-protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Fmoc group is introduced using Fmoc-Cl under Schotten-Baumann conditions, such as NaHCO3/dioxane/H2O or NaHCO3/DMF . The benzylphospho group is then added using standard activation methods like PyBOP and TBTU .
Industrial Production Methods
Industrial production of Fmoc-O-(benzylphospho)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The monoprotected phosphothreonine residue, once incorporated, is stable to piperidine, allowing for efficient synthesis of peptides containing multiple phosphorylation sites .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-(benzylphospho)-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can be used to remove the benzyl group, yielding the free phospho group.
Substitution: The benzylphospho group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions include deprotected phosphothreonine, phosphorylated peptides, and various substituted derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-O-(benzylphospho)-L-threonine is used in the synthesis of phosphopeptides, which are essential for studying phosphorylation-dependent processes. These peptides serve as substrates for kinases and phosphatases, enabling the investigation of enzyme kinetics and specificity .
Biology
In biological research, phosphopeptides synthesized using this compound are used to study protein-protein interactions and signal transduction pathways. They help elucidate the role of phosphorylation in cellular processes and disease mechanisms .
Medicine
In medicine, phosphopeptides are used as therapeutic agents and diagnostic tools. They can be employed in the development of vaccines, targeted drug delivery systems, and biomarker discovery .
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products .
Mechanism of Action
The mechanism of action of Fmoc-O-(benzylphospho)-L-threonine involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the benzylphospho group introduces a phosphorylated residue into the peptide chain. This modification allows the resulting phosphopeptides to mimic naturally occurring phosphorylated proteins, facilitating the study of phosphorylation-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Fmoc-O-(benzylphospho)-L-serine: Similar to Fmoc-O-(benzylphospho)-L-threonine, this compound is used in the synthesis of phosphopeptides but contains serine instead of threonine.
Fmoc-O-(benzylphospho)-L-tyrosine: Another similar compound, used for synthesizing phosphopeptides with tyrosine residues.
Uniqueness
This compound is unique due to the presence of the threonine residue, which introduces an additional hydroxyl group compared to serine. This hydroxyl group can participate in additional hydrogen bonding and interactions, potentially altering the properties and functions of the resulting phosphopeptides .
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFDVXHILSPFNS-OSPHWJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


